molecular formula C14H14N2O5S B2986327 2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 519153-01-6

2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B2986327
CAS No.: 519153-01-6
M. Wt: 322.34
InChI Key: KDCLEXOJWZLARV-UHFFFAOYSA-N
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Description

2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H14N2O5S It is known for its unique structure, which includes an amino group, a methoxyphenyl group, and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-Amino-5-sulfamoylbenzoic acid with 4-Methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while substitution reactions can produce various substituted benzoic acids .

Scientific Research Applications

2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The amino and sulfamoyl groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
  • 2-Amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide

Uniqueness

2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the para position of the phenyl ring enhances its stability and reactivity compared to similar compounds with different substitution patterns .

Properties

IUPAC Name

2-amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-21-10-4-2-9(3-5-10)16-22(19,20)11-6-7-13(15)12(8-11)14(17)18/h2-8,16H,15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCLEXOJWZLARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519153-01-6
Record name 2-amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid
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